3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] is a complex organic compound that belongs to the class of aromatic heterocycles This compound is characterized by its unique structure, which includes two imidazo[1,5-a]pyridine moieties connected by a 1,4-phenylene linker
Preparation Methods
The synthesis of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The imidazo[1,5-a]pyridine units are then coupled with a 1,4-phenylene linker using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound can be used as a fluorescent probe or marker due to its potential luminescent properties.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include binding to active sites, inhibition of enzymatic activity, or alteration of gene expression . In materials science, the compound’s electronic properties may play a crucial role in its function as a semiconductor or sensor .
Comparison with Similar Compounds
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can be compared with other similar compounds, such as:
1,3-Bis(4′-carboxylatophenoxy)benzene: This compound also features a phenylene linker but with carboxylate groups, making it useful in coordination chemistry and materials science.
3,5-Bis(1-imidazoly)pyridine: This compound contains imidazole and pyridine groups, similar to the target compound, and is used in the synthesis of coordination polymers and as a ligand in metal complexes.
The uniqueness of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] lies in its specific combination of functional groups and structural features, which confer distinct properties and applications compared to other related compounds.
Properties
CAS No. |
824401-98-1 |
---|---|
Molecular Formula |
C30H20N6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-pyridin-2-yl-3-[4-(1-pyridin-2-ylimidazo[1,5-a]pyridin-3-yl)phenyl]imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C30H20N6/c1-5-17-31-23(9-1)27-25-11-3-7-19-35(25)29(33-27)21-13-15-22(16-14-21)30-34-28(24-10-2-6-18-32-24)26-12-4-8-20-36(26)30/h1-20H |
InChI Key |
OGUXYHSJXMYGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)C5=NC(=C6N5C=CC=C6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.